molecular formula C10H18N2 B14652165 3-Amino-2-propylhept-2-enenitrile CAS No. 49689-62-5

3-Amino-2-propylhept-2-enenitrile

Cat. No.: B14652165
CAS No.: 49689-62-5
M. Wt: 166.26 g/mol
InChI Key: IEKMQZVBVHDCMK-UHFFFAOYSA-N
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Description

3-Amino-2-propylhept-2-enenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a double bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-propylhept-2-enenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a suitable haloalkane with ammonia under controlled conditions can yield the desired amine . Another method involves the reductive amination of aldehydes or ketones, where the carbonyl compound reacts with an amine in the presence of a reducing agent to form the amine product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-propylhept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed.

Major Products

The major products formed from these reactions include oximes, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-propylhept-2-enenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-propylhept-2-enenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-propylhept-2-enamide
  • 3-Amino-2-propylhept-2-enol
  • 3-Amino-2-propylhept-2-enone

Properties

CAS No.

49689-62-5

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

3-amino-2-propylhept-2-enenitrile

InChI

InChI=1S/C10H18N2/c1-3-5-7-10(12)9(8-11)6-4-2/h3-7,12H2,1-2H3

InChI Key

IEKMQZVBVHDCMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(CCC)C#N)N

Origin of Product

United States

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